molecular formula C11H12F3N3O2 B1407014 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1672655-86-5

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1407014
CAS No.: 1672655-86-5
M. Wt: 275.23 g/mol
InChI Key: WDSKSPVUXKOXEM-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a bis(2-hydroxyethyl)amino group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group through a radical trifluoromethylation reaction . The bis(2-hydroxyethyl)amino group can be introduced via nucleophilic substitution reactions, often using diethanolamine as a reagent. The carbonitrile group is typically introduced through a cyanation reaction, which can be achieved using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the selection of solvents and catalysts would be crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the bis(2-hydroxyethyl)amino moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the strong electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds from the hydroxyl groups.

    Reduction: Conversion of the carbonitrile group to an amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-[Bis(2-hydroxyethyl)amino]-5-methylpyridine-2-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-[Bis(2-hydroxyethyl)amino]-5-chloropyridine-2-carbonitrile: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and chemical stability. This makes it particularly valuable in applications where enhanced lipophilicity and metabolic stability are desired.

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-10(9(6-15)16-7-8)17(1-3-18)2-4-19/h5,7,18-19H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSKSPVUXKOXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N(CCO)CCO)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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